molecular formula C14H18N2O6 B175443 Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate CAS No. 136285-65-9

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

Cat. No. B175443
CAS RN: 136285-65-9
M. Wt: 310.3 g/mol
InChI Key: NYCBXLQKKUBOGV-UHFFFAOYSA-N
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Description

The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis . It’s used to protect an amino group during chemical reactions, preventing it from reacting. The Boc group can be added to a molecule using a compound called di-tert-butyl dicarbonate in the presence of a base .


Synthesis Analysis

The synthesis of compounds with a Boc group often involves the reaction of an amine with di-tert-butyl dicarbonate in the presence of a base . This reaction results in the formation of a carbamate, where the Boc group is attached to the nitrogen atom of the amine .


Molecular Structure Analysis

The molecular structure of compounds with a Boc group includes a carbonyl (C=O) group and a tert-butyl group attached to a nitrogen atom . The exact structure would depend on the rest of the molecule.


Chemical Reactions Analysis

The Boc group can be removed from a molecule under acidic conditions . This is often done using trifluoroacetic acid (TFA). The removal of the Boc group is a common step in the synthesis of peptides .

Scientific Research Applications

Synthesis Technologies

  • Optimization of Synthesis Technology

    Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate has been used as a starting material for the synthesis of other compounds, such as ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate. The synthesis process is noted for its stability, simplicity, and high yield, making it suitable for industrial production (Qiao-yun, 2012).

  • Synthesis of Novel Compounds

    It has been used in the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines, showcasing the versatility of ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate in creating novel chemical structures (Ivanov et al., 2017).

Chemical Properties and Reactions

  • Chemical Behavior Analysis

    Research has been conducted on the electrochemical behavior of similar nitrobenzene compounds, providing insights into their properties and potential applications in various chemical reactions (Mikhal’chenko et al., 2007).

  • Sodium Azide Mediated Cleavage

    Studies have explored the cleavage of p-nitrobenzoic esters by sodium azide, revealing the mildness and selectivity of this method. This research can inform the handling and reactions involving ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate (Gómez-Vidal et al., 2001).

Impurity Analysis

  • Impurity Determination in Synthesis: The determination of impurities in intermediates like ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate is crucial for ensuring the quality and purity of the synthesized products. LC-MS^n methods have been employed for this purpose, providing a framework for quality control in synthesis processes (Jun-hua, 2007).

Catalysis and Protective Group Applications

  • Catalytic and Protective Group Applications: Research has shown that compounds like ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate can be efficiently used in the N-tert-butoxycarbonylation of amines, highlighting their utility in protecting group strategies in organic synthesis (Heydari et al., 2007).

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-5-21-12(17)9-7-6-8-10(16(19)20)11(9)15-13(18)22-14(2,3)4/h6-8H,5H2,1-4H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCBXLQKKUBOGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((tert-butoxycarbonyl)amino)-3-nitrobenzoate

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